molecular formula C6H2Cl2F2N2O B15213429 4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride CAS No. 185393-14-0

4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride

Cat. No.: B15213429
CAS No.: 185393-14-0
M. Wt: 226.99 g/mol
InChI Key: HGCIQMHFDRFNKA-UHFFFAOYSA-N
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Description

4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE is a chemical compound with the molecular formula C6H2Cl2F2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE typically involves the chlorination of 4-(chlorodifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which facilitate the conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE may involve large-scale chlorination processes using automated reactors. These reactors maintain precise temperature and pressure conditions to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, Thioesters: Formed through nucleophilic substitution.

    4-(Chlorodifluoromethyl)pyrimidine-5-carboxylic Acid: Formed through hydrolysis.

Scientific Research Applications

4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and potential pharmaceutical developments .

Properties

CAS No.

185393-14-0

Molecular Formula

C6H2Cl2F2N2O

Molecular Weight

226.99 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H2Cl2F2N2O/c7-5(13)3-1-11-2-12-4(3)6(8,9)10/h1-2H

InChI Key

HGCIQMHFDRFNKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)Cl)C(=O)Cl

Origin of Product

United States

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